molecular formula C12H16O3 B13886629 (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate CAS No. 960001-07-4

(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate

Cat. No.: B13886629
CAS No.: 960001-07-4
M. Wt: 208.25 g/mol
InChI Key: DAMOYIHPAZPGAU-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a methyl 2,2-dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate typically involves the esterification of 3-hydroxybenzyl alcohol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl moiety, which can then interact with various biological pathways.

Comparison with Similar Compounds

    Methyl 3-hydroxybenzoate: Similar structure but lacks the 2,2-dimethylpropanoate moiety.

    Ethyl 3-hydroxyphenylacetate: Similar structure but has an ethyl group instead of the 2,2-dimethylpropanoate moiety.

Uniqueness: (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

960001-07-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-hydroxyphenyl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(14)15-8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3

InChI Key

DAMOYIHPAZPGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC(=CC=C1)O

Origin of Product

United States

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